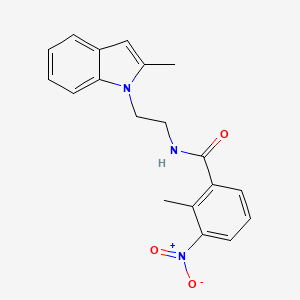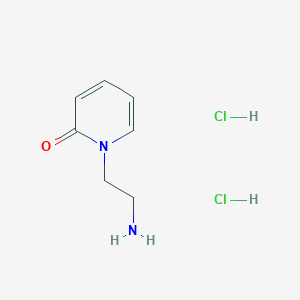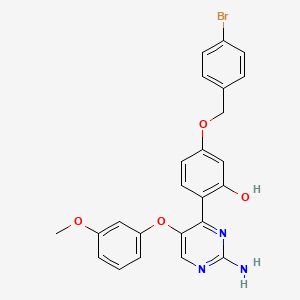
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClFO2S. It is a derivative of benzene, where the benzene ring is substituted with three methyl groups, one fluorine atom, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mécanisme D'action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
The mode of action of 3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . The sulfonyl chloride group is an excellent leaving group, making the compound highly reactive towards nucleophiles .
Biochemical Pathways
Sulfonyl chlorides are often used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Sulfonyl chlorides are often used in the synthesis of various bioactive compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles can influence the reactivity and stability of this compound . For instance, it is likely to be more reactive in alkaline conditions due to the increased presence of nucleophiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 3-fluoro-2,4,6-trimethylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization to achieve high purity levels suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Fluoride: Formed by reduction reactions.
Applications De Recherche Scientifique
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzene-1-sulfonyl chloride: Similar structure but lacks the fluorine atom.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
3-Fluoro-2,4,6-trimethylbenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and sulfonyl chloride groups on the same benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Propriétés
IUPAC Name |
3-fluoro-2,4,6-trimethylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2S/c1-5-4-6(2)9(14(10,12)13)7(3)8(5)11/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRQBDMMUXIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)
![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)
![(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2800012.png)



![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)
